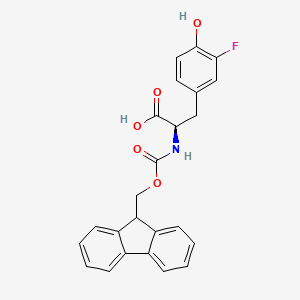N-Fmoc-3-fluoro-D-tyrosine
CAS No.:
Cat. No.: VC13667098
Molecular Formula: C24H20FNO5
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H20FNO5 |
|---|---|
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 |
| Standard InChI Key | VNQUEERXNCSBHF-OAQYLSRUSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
N-Fmoc-3-fluoro-D-tyrosine is a chiral amino acid derivative where the fluorine atom occupies the third position on the tyrosine phenol ring. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), protects the amine functionality during chain elongation. The compound’s structure—-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid—confers distinct electronic and steric properties compared to non-fluorinated analogs.
Comparative Analysis with Structural Analogs
Fluorination at the meta position alters the tyrosine residue’s hydrogen-bonding capacity and hydrophobicity. For instance, replacing fluorine with chlorine (as in N-Fmoc-3-chloro-D-tyrosine) increases steric bulk but reduces electronegativity, potentially diminishing its impact on protein-ligand interactions . Similarly, para-fluorinated analogs (e.g., N-Fmoc-4-fluoro-D-tyrosine) exhibit different electronic effects due to the fluorine atom’s proximity to the hydroxyl group . The table below highlights key differences:
| Compound | Halogen Position | Molecular Formula | Unique Properties |
|---|---|---|---|
| N-Fmoc-3-fluoro-D-tyrosine | Meta (C3) | Enhanced hydrophobicity; altered H-bonding | |
| N-Fmoc-Tyrosine | None | Baseline properties for peptide synthesis | |
| N-Fmoc-4-fluoro-D-tyrosine | Para (C4) | Increased acidity of phenolic hydroxyl |
The meta-fluorine’s electron-withdrawing effect lowers the pKa of the phenolic hydroxyl group, influencing peptide solubility and stability under physiological conditions .
Synthesis and Purification Strategies
The synthesis of N-Fmoc-3-fluoro-D-tyrosine typically involves multi-step organic reactions, starting from commercially available 3-fluoro-DL-tyrosine. While detailed protocols for this specific derivative are scarce, methodologies for analogous Fmoc-protected fluorinated tyrosines provide a framework.
Fluorination and Fmoc Protection
Recent advances in sulfur(VI) fluoride exchange (SuFEx) chemistry, as demonstrated in the synthesis of Fmoc-fluorosulfated tyrosine, offer insights into fluorine incorporation . In such approaches, fluorine is introduced via electrophilic substitution or metal-catalyzed coupling, followed by Fmoc protection using 9-fluorenylmethyl chloroformate under basic conditions. Crude products are purified via reversed-phase HPLC, with yields exceeding 75% in optimized protocols .
Challenges in Stereochemical Control
Achieving enantiomeric purity is critical, as D-tyrosine derivatives are less common than their L-counterparts. Enzymatic resolution or chiral chromatography may be employed to isolate the D-isomer, though these methods add complexity to large-scale production .
Applications in Peptide and Protein Engineering
The incorporation of N-Fmoc-3-fluoro-D-tyrosine into peptides modifies their biophysical properties, enabling tailored interactions in biological systems.
Enhancing Peptide Hydrophobicity
Trifluoromethylthiolated tyrosine analogs, such as those described by Wang et al., demonstrate that fluorinated side chains significantly increase local hydrophobicity, a property measurable via chromatographic hydrophobicity indices . For N-Fmoc-3-fluoro-D-tyrosine, the meta-fluorine atom creates a hydrophobic “hotspot” that enhances membrane permeability—a desirable trait in therapeutic peptides targeting intracellular pathways .
Modulating Protein Stability and Function
Fluorinated tyrosine residues stabilize α-helical and β-sheet structures by reducing solvent accessibility. In studies of bacteriorhodopsin, halogenated tyrosines improved thermostability without compromising proton-pumping activity . Similarly, fluorinated superoxide dismutase (SOD) analogs exhibited prolonged half-lives in oxidative environments, underscoring the potential of N-Fmoc-3-fluoro-D-tyrosine in enzyme engineering .
Comparative Pharmacokinetic and Toxicological Profiles
-
Metabolism: Fluorinated tyrosines are metabolized more slowly than native tyrosine, potentially leading to accumulation in tissues .
-
Toxicity: High doses of 3-fluoro-DL-tyrosine in rodent models caused renal tubular necrosis, highlighting the need for dose optimization in therapeutic applications .
Future Directions and Research Opportunities
Expanding the Fluorinated Amino Acid Toolkit
The success of N-Fmoc-3-fluoro-D-tyrosine hinges on developing scalable synthesis routes and characterizing its effects across diverse peptide systems. Combinatorial libraries incorporating fluorinated tyrosines could identify novel bioactivities, while cryo-EM studies may elucidate structural impacts at atomic resolution.
Therapeutic Applications
Fluorinated peptides show promise in oncology (e.g., targeting kinase domains) and neurology (e.g., modulating GPCRs). For example, fluorinated endomorphin-1 analogs exhibited enhanced blood-brain barrier penetration in preclinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume